2,1-Benzisothiazole-4-carboxaldehyde is a heterocyclic compound characterized by its unique structure, which includes a benzene ring fused with an isothiazole moiety and a formyl group. This compound is part of the benzisothiazole family, which has garnered attention in organic chemistry due to its diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
The synthesis and properties of 2,1-benzisothiazole-4-carboxaldehyde have been explored in various studies. Historical records indicate that compounds within this class were first synthesized in the late 19th century, with significant advancements made in the 20th century regarding their synthesis and applications . The compound can be derived from precursor compounds through various synthetic routes, which will be detailed in the synthesis analysis section.
2,1-Benzisothiazole-4-carboxaldehyde falls under the classification of heterocyclic compounds, specifically as a benzisothiazole derivative. It contains both sulfur and nitrogen heteroatoms in its structure, contributing to its reactivity and interaction with biological systems.
The synthesis of 2,1-benzisothiazole-4-carboxaldehyde can be achieved through several methods, including:
The specific conditions for these reactions often include varying temperatures, solvents (such as toluene or acetonitrile), and catalysts (like p-toluenesulfonic acid). For example, the use of N-bromosuccinimide has been noted in some procedures to facilitate the formation of the isothiazole ring .
The molecular structure of 2,1-benzisothiazole-4-carboxaldehyde features:
This structural configuration contributes to its chemical reactivity and interaction with biological targets.
2,1-Benzisothiazole-4-carboxaldehyde can participate in various chemical reactions:
The reactivity of the aldehyde group makes it a versatile intermediate for further chemical transformations, allowing for the synthesis of more complex molecules.
The mechanism of action for compounds like 2,1-benzisothiazole-4-carboxaldehyde often involves interactions at the molecular level with biological targets. These interactions can include:
Research into specific biological activities is ongoing, and detailed quantitative data on binding affinities or inhibition constants would require further investigation through experimental studies.
Relevant data regarding these properties can be obtained through experimental characterization techniques such as NMR spectroscopy and mass spectrometry.
2,1-Benzisothiazole-4-carboxaldehyde has several important applications:
The benzisothiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its versatile binding capabilities with diverse biological targets and its presence in compounds exhibiting a broad spectrum of pharmacological activities. This bicyclic system combines the electronic characteristics of the electron-deficient thiazole ring with the aromatic stability of benzene, creating a molecular framework capable of engaging in π-π stacking, hydrogen bonding (via the ring nitrogen and sulfur atoms), and hydrophobic interactions [1] [9].
Table 1: Therapeutic Applications of Benzisothiazole Derivatives
Biological Activity | Molecular Target/Mechanism | Exemplar Compounds/Findings |
---|---|---|
Antimicrobial | DNA Gyrase, Topoisomerase IV | Spirocyclic benzisoxazole (MIC < 1 µg/mL vs S. aureus); N-linked oxazolidinone benzisoxazoles (Clinical candidate for gonorrhea) [1] |
Anticancer | DNA Topoisomerases I/IIα | 5-Nitro-2-(4-butylphenyl)benzoxazole (IC₅₀ = 2 µM vs Topo I/IIα) [1] |
Antipsychotic | Dopamine/Serotonin Receptors | Risperidone (Approved antipsychotic) [1] |
Anti-Alzheimer's | AChE Inhibition & 5-HT4R Agonism | Donecopride-inspired MTDLs (hAChE IC₅₀ = 16 nM; 5-HT4R Kᵢ = 8.5 nM) [7] |
Anticonvulsant | Voltage-gated ion channels | Zonisamide (Approved anticonvulsant) [1] |
Benzisothiazole derivatives demonstrate impressive therapeutic breadth, including antimicrobial, anticancer, antipsychotic, anticonvulsant, anti-inflammatory, and anti-Alzheimer's activities. Their significance is exemplified by clinically approved drugs such as the antipsychotic risperidone and the anticonvulsant zonisamide. Recent research emphasizes the scaffold's utility in addressing multidrug resistance, particularly in antimicrobial development. Spirocyclic benzisoxazole derivatives (e.g., compound 20) exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting DNA gyrase through a novel mechanism distinct from fluoroquinolones, thereby circumventing cross-resistance [1]. Similarly, spiropyrimidine-trione benzisoxazoles demonstrate efficacy against both Gram-positive and fastidious Gram-negative pathogens, with favorable pharmacokinetic profiles enabling progression into clinical trials [1].
In neurodegenerative disease therapeutics, particularly Alzheimer's disease (AD), the benzisothiazole scaffold facilitates the design of multitarget-directed ligands (MTDLs). Rational structural modification of preclinical candidate donecopride, which combines acetylcholinesterase (AChE) inhibition with serotonin 5-HT4 receptor (5-HT4R) agonism, led to novel benzisothiazole derivatives. Compound 32a (3-[2-[1-(cyclohexylmethyl)-4-piperidyl]ethyl]-4-methoxy-1,2-benzoxazole) exemplifies this approach, achieving nanomolar potency at both targets (AChE inhibition and 5-HT4R binding). This dual activity addresses both cholinergic deficit restoration (via AChE inhibition) and potential disease modification (via 5-HT4R-mediated non-amyloidogenic APP processing) [7]. The scaffold's structural rigidity enhances target selectivity and optimizes pharmacokinetic properties compared to more flexible analogs [7] [9].
The exploration of benzisothiazoles for pharmacological purposes has undergone significant evolution since the initial synthesis of isothiazole derivatives in the late 19th century. The foundational heterocycle, isothiazole (1,2-thiazole), was first prepared in 1884 via oxidation of 5-amino-1,2-benzoisothiazole followed by decarboxylation, establishing the core synthetic methodology that would later enable medicinal chemistry exploration [9].
The mid-20th century witnessed the first major therapeutic applications of benzisothiazole derivatives. Research during the 1940s-1960s focused heavily on their neurological activities, leading to the discovery and development of early antipsychotic agents. This era established the critical structure-activity relationship (SAR) understanding that N-benzylpiperidine substitutions and electron-withdrawing groups (e.g., fluorine) on the benzene ring enhanced potency at dopamine and serotonin receptors. These discoveries laid the groundwork for second-generation antipsychotics [9]. Concurrently, research into their antimicrobial potential accelerated, with studies revealing that urea and thiourea conjugates of benzisothiazole-amino acid/peptide hybrids exhibited remarkable potency against pathogenic bacteria and fungi. Notably, fluorine- and chlorine-containing derivatives demonstrated activity up to 20-25 times greater than standard antibiotics, highlighting the scaffold's potential to overcome drug resistance [1].
The late 20th to early 21st century marked a shift toward targeted therapy and mechanistic understanding. The 1990s introduction of risperidone revolutionized schizophrenia treatment, validating the benzisothiazole scaffold's clinical utility and stimulating extensive SAR studies. During this period, synthetic methodologies advanced significantly, enabling more efficient routes such as oxidative cyclization of thioxoimines and heterocyclization of 1,3-dienes, which facilitated the generation of diverse libraries for screening [9]. Research also expanded into anticancer applications, with derivatives designed to inhibit DNA topoisomerases I and IIα. Compounds like 5-nitro-2-(4-butylphenyl)benzoxazole demonstrated potent enzyme inhibition (IC₅₀ = 2 µM), surpassing reference drugs like etoposide, although cellular penetration remained a challenge for translation into in vivo efficacy [1].
The current era focuses on polypharmacology and molecularly targeted agents. The MTDL strategy exemplifies modern applications, exemplified by the rigidification of donecopride's structure to yield benzisothiazole derivatives with optimized dual AChE inhibitory and 5-HT4R agonist activities. Contemporary synthetic approaches leverage green chemistry principles (e.g., magnetic nanocatalysts, solvent-free conditions) and computational design (docking, molecular dynamics) to accelerate the discovery of novel benzisothiazole-based therapeutics with improved selectivity and drug-like properties [7] [9].
Positional isomerism within the benzisothiazole ring system profoundly influences the electronic distribution, dipole moment, and chemical reactivity of substituted derivatives. The 2,1-benzisothiazole system (where the thiazole sulfur is adjacent to the fusion bond) differs electronically from the 1,2-benzisothiazole isomer (where nitrogen is adjacent). This distinction critically modulates the properties of substituents at specific ring positions, particularly the C4 carbon [9].
Table 2: Electronic and Reactivity Profiles of Benzisothiazole Carboxaldehyde Isomers
Position of -CHO Group | Electrophilicity of Carbonyl Carbon | Resonance Contributions | Dominant Reactivity Patterns |
---|---|---|---|
2,1-Benzisothiazole-4-carboxaldehyde | Moderate | Limited conjugation with thiazole S; Partial positive charge stabilization by N | Nucleophilic addition; Reformatsky reaction; Reductive amination |
2,1-Benzisothiazole-5-carboxaldehyde | High | Direct conjugation with thiazole N increases electron deficiency | Rapid nucleophilic attack; Susceptible to oxidation |
2,1-Benzisothiazole-6-carboxaldehyde | Low | Conjugation with benzene ring dominates; Reduced electron deficiency | Electrophilic aromatic substitution; Slower nucleophilic addition |
2,1-Benzisothiazole-7-carboxaldehyde | Very Low | Steric hindrance from fusion site; Strong benzene conjugation | Low reactivity; Preferential participation in cyclization |
The 4-carboxaldehyde isomer exhibits distinct characteristics due to its position relative to the thiazole nitrogen (N1) and sulfur (S2) atoms. Key features include:
The strategic selection of the 4-position for carboxaldehyde functionalization thus balances synthetic versatility with electronic stability, making 2,1-Benzisothiazole-4-carboxaldehyde a valuable synthon for generating derivatives with optimized biological activities. Its reactivity profile enables efficient conversion to key functionalities—hydroxymethyl (reduction), carboxylic acid (oxidation), imines (condensation with amines), hydrazones (condensation with hydrazines), and α,β-unsaturated systems (Wittig or Horner-Wadsworth-Emmons reactions)—crucial for medicinal chemistry campaigns focused on benzisothiazole-based pharmacophores [9].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7